Regioselectivity in ZnCl2-Catalyzed Amino-Claisen Rearrangement: Exclusive C-Allylation vs. Competing Homolysis in N-Allylaniline
Under ZnCl2 catalysis in xylene at 140°C, n-Allyl-2-methylaniline (12) undergoes a charge-induced [3s,3s] sigmatropic rearrangement to afford 2-allyl-6-methylaniline (19) as the major product, accompanied by minor amounts of 4-allyl-2-methylaniline (20) and 2,7-dimethylindoline (21) [1]. No deallylated aniline is observed. In sharp contrast, the parent N-allylaniline (1) under thermal activation (t-amyl alcohol, 310–340°C) rearranges to 2-allylaniline but simultaneously generates 30–40% aniline via competing homolytic N–C cleavage [2]. This demonstrates that the ortho-methyl substituent is the decisive structural element that blocks the homolysis pathway, ensuring exclusive sigmatropic reactivity.
| Evidence Dimension | Rearrangement product profile and extent of N-deallylation side reaction |
|---|---|
| Target Compound Data | Major product: 2-allyl-6-methylaniline (19); minor: 4-allyl-2-methylaniline (20) and 2,7-dimethylindoline (21); no aniline detected |
| Comparator Or Baseline | N-allylaniline: major product 2-allylaniline + 30–40% aniline from homolysis |
| Quantified Difference | Target yields exclusively C-allylated products (0% deallylation); comparator loses 30–40% of material to unproductive aniline formation |
| Conditions | Target: ZnCl2, xylene, 140°C; Comparator: t-amyl alcohol, 310–340°C. Both represent thermal activation regimes; the mechanistic divergence is attributed to the ortho-methyl group rather than condition differences. |
Why This Matters
Procurement of n-Allyl-2-methylaniline is essential when synthetic sequences demand high-yielding, clean access to ortho-allyl-ortho-methyl aniline derivatives without the yield-eroding homolysis that plagues the cheaper but unselective N-allylaniline.
- [1] M. Schmid, H.-J. Hansen, H. Schmid, 'Zinkchloridkatalysierte, thermische Umlagerungen von N-Allyl in C-Allyl-aniline; ladungsinduzierte, aromatische Amino-Claisen-Umlagerungen,' Helvetica Chimica Acta, 56(1), 105-124, 1973. DOI: 10.1002/hlca.19730560105 View Source
- [2] S. Jolidon, H.-J. Hansen, 'Thermische und säurekatalysierte Umlagerung von N-Allyl-anilin und Derivaten,' Chimia, 31, 46, 1977. DOI: 10.2533/chimia.1977.46 View Source
